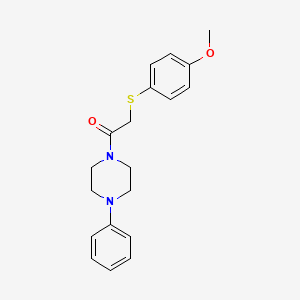

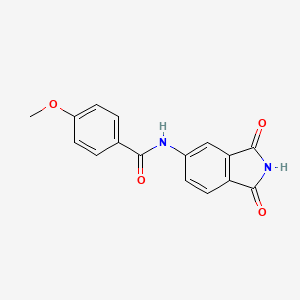

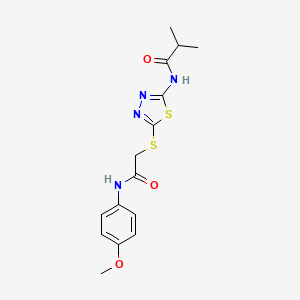

1-(1-Methanesulfonylpiperidine-2-carbonyl)-1,2,3,4-tetrahydroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A compound’s description often includes its IUPAC name, common names, and structural formula. The structure can give insights into the compound’s properties and reactivity .

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It can include multi-step organic reactions, with each step involving different reactants and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .科学的研究の応用

Hydroarylation and Synthesis of Tetrahydroquinoline Derivatives

- Hydroarylation for Tetrahydroquinoline Synthesis : This compound is used in the synthesis of 2-substituted tetrahydroquinolines, which are significant in medicinal chemistry. This process involves hydroarylation strategies and is applicable to the preparation of various 2-substituted tetrahydroquinolines (Ryu, 2006).

Electrosynthesis and Methanesulfonyl Reactions

- Mediated Electrosynthesis with Cerium (IV) in Methanesulphonic Acid : This compound contributes to cerium-mediated electrosynthesis, which is practical for commercial production of carbonyl compounds. The electrosynthesis involves the generation of Ce(IV) in methanesulphonic acid for oxidation processes (Spotnitz et al., 1990).

Polymerization and Chemical Reactions

- Polymerization Processes : It plays a role in polymerization processes, particularly in the formation of compounds containing the 3-hydroxy-1,2,3,4-tetrahydroquinoline moiety. This involves a curing process through the opening of the epoxy ring by reaction at the phenyl ring (Costes et al., 1989).

Radical Cyclizations and Molecular Transformations

- Radical Cyclizations of Cyclic Ene Sulfonamides : Radical cyclizations of cyclic ene sulfonamides yield stable bicyclic and tricyclic aldimines and ketimines. This process demonstrates the versatility of sulfonamides in forming imines under mild reductive conditions (Zhang et al., 2013).

Catalysis and CO2 Reduction

- Catalysis for CO2 Reduction : This compound has been explored in the context of catalyzing the reduction of carbon dioxide to carbon monoxide and methane. This represents an innovative approach in the field of catalysis and environmental chemistry (Nganga et al., 2021).

作用機序

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This often involves interacting with biological macromolecules like proteins or DNA.

Safety and Hazards

特性

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-(1-methylsulfonylpiperidin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-22(20,21)18-12-5-4-10-15(18)16(19)17-11-6-8-13-7-2-3-9-14(13)17/h2-3,7,9,15H,4-6,8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYOZNDVDVNQSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1C(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956023.png)

![7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2956025.png)

![5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride](/img/structure/B2956034.png)

![3-[(2-Chloroacetyl)amino]-N-[[1-(3-fluorothiophene-2-carbonyl)piperidin-2-yl]methyl]propanamide](/img/structure/B2956038.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2956040.png)

![N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2956041.png)